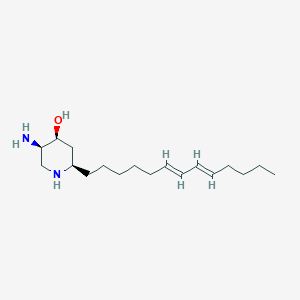

Pseudodistomin E

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Pseudodistomin E, also known as this compound, is a useful research compound. Its molecular formula is C18H34N2O and its molecular weight is 294.5 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Synthesis of Pseudodistomin E

The first asymmetric synthesis of this compound was reported by Davies et al., confirming its structure and absolute configuration as (2R,4S,5R). The synthesis involved several key steps, including conjugate addition and iodolactonization, resulting in a yield of 19% over 16 steps with an enantiomeric excess greater than 99% . This successful synthesis not only validates the compound's structure but also opens avenues for further research into its applications.

Synthetic Pathway Overview

| Step | Reaction Type | Key Reagents | Outcome |

|---|---|---|---|

| 1 | Conjugate Addition | Lithium (S)-N-allyl-N-(α-methyl-p-methoxybenzyl)amide | Formation of C(2)-stereocenter |

| 2 | Iodolactonization | Iodine reagents | Construction of C(4) and C(5)-stereocenters |

| 3 | Iodide Displacement | Tethering strategy | Finalized stereochemistry at C(5) |

This compound exhibits significant biological activities that are relevant for therapeutic applications:

- Antitumor Activity : Pseudodistomins, including this compound, have demonstrated potent DNA-damaging activity, suggesting potential as antitumor agents. Studies indicate that these compounds can disrupt cellular processes linked to tumor formation .

- Calmodulin Antagonism : Some pseudodistomins have shown antagonistic effects on the Ca²⁺-calmodulin system, which is crucial in regulating various cellular functions. This property may contribute to their antitumor effects by inhibiting cell proliferation .

| Activity Type | Mechanism | Potential Applications |

|---|---|---|

| Antitumor | DNA damage induction | Cancer therapy |

| Calmodulin Antagonism | Inhibition of cell proliferation | Anticancer strategies |

Case Study 1: Antitumor Effects

In vitro studies have shown that this compound can induce cytotoxicity in various cancer cell lines. For example, it has been reported to exhibit IC50 values comparable to established chemotherapeutic agents in murine leukemia models . These findings support its potential use in developing new cancer therapies.

Case Study 2: Mechanistic Insights

Research has delved into the mechanisms by which pseudodistomins exert their effects on the Ca²⁺-calmodulin pathway. The ability to inhibit calmodulin-activated enzymes suggests that this compound could be further explored for its role in modulating cellular signaling pathways associated with cancer progression .

Propriétés

Formule moléculaire |

C18H34N2O |

|---|---|

Poids moléculaire |

294.5 g/mol |

Nom IUPAC |

(2R,4S,5R)-5-amino-2-[(6E,8E)-trideca-6,8-dienyl]piperidin-4-ol |

InChI |

InChI=1S/C18H34N2O/c1-2-3-4-5-6-7-8-9-10-11-12-13-16-14-18(21)17(19)15-20-16/h5-8,16-18,20-21H,2-4,9-15,19H2,1H3/b6-5+,8-7+/t16-,17-,18+/m1/s1 |

Clé InChI |

ACYWLYLTIGBFNS-YHOZXLMLSA-N |

SMILES isomérique |

CCCC/C=C/C=C/CCCCC[C@@H]1C[C@@H]([C@@H](CN1)N)O |

SMILES canonique |

CCCCC=CC=CCCCCCC1CC(C(CN1)N)O |

Synonymes |

pseudodistomin E |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.